molecular formula C16H11FO B14196709 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- CAS No. 922736-66-1

1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-

Cat. No.: B14196709
CAS No.: 922736-66-1
M. Wt: 238.26 g/mol
InChI Key: JMCDWSXNAOUYOU-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- is a compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentenone. This particular compound features a fluorophenyl group attached to the methylene bridge, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 3-fluorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-one, 2-[(4-fluorophenyl)methylene]-2,3-dihydro-
  • 1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-
  • 1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-

Uniqueness

1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro- is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

922736-66-1

Molecular Formula

C16H11FO

Molecular Weight

238.26 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H11FO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2

InChI Key

JMCDWSXNAOUYOU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)F

Origin of Product

United States

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